N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group . This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cycloheptane ring and a fluorophenyl group.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves several steps. Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can potentially disrupt the proliferation of cancer cells. The pathways involved include the inhibition of DNA synthesis and cell division.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structure and the presence of the fluorophenyl group. Similar compounds include:
- 4-acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 4-benzamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
These compounds share the pyrazole and fluorophenyl moieties but differ in other substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C15H16FN3O |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16FN3O/c16-10-6-8-11(9-7-10)17-15(20)14-12-4-2-1-3-5-13(12)18-19-14/h6-9H,1-5H2,(H,17,20)(H,18,19) |
InChI Key |
AAKSRMXBJNPGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.